molecular formula C14H4O4 B14221365 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial CAS No. 823813-83-8

4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial

Cat. No.: B14221365
CAS No.: 823813-83-8
M. Wt: 236.18 g/mol
InChI Key: IXUZKLCLNWMKFZ-UHFFFAOYSA-N
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Description

4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is an organic compound with a complex structure characterized by multiple functional groups, including alkyne, alkene, and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions. The reaction conditions often require the presence of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The alkyne and alkene groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial exerts its effects involves interactions with various molecular targets. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-en-2,6-diynedial
  • 3-(3-oxoprop-1-yn-1-yl)-4,5-dihydroxyhex-2-ene-1,6-diynedial

Uniqueness

4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

823813-83-8

Molecular Formula

C14H4O4

Molecular Weight

236.18 g/mol

IUPAC Name

4,5-bis(3-oxoprop-1-ynyl)oct-4-en-2,6-diynedial

InChI

InChI=1S/C14H4O4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18/h9-12H

InChI Key

IXUZKLCLNWMKFZ-UHFFFAOYSA-N

Canonical SMILES

C(=O)C#CC(=C(C#CC=O)C#CC=O)C#CC=O

Origin of Product

United States

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